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Compound of Interest

Compound Name: CCR8 antagonist 2

Cat. No.: B10831384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Structure and Properties of
CCR8 Antagonist 2
CCR8 Antagonist 2, identified as compound 220 in patent WO2022000443A1, is a potent and

selective small molecule inhibitor of the C-C chemokine receptor 8 (CCR8). Its systematic

chemical name is N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-

yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide.

The structural and physical properties of CCR8 Antagonist 2 are summarized in the table

below.

Property Value

Chemical Name

N-[2-chloro-6-methyl-4-[[(1R)-1-(1-

methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-

methylbenzamide

CAS Number 2756350-98-6

Molecular Formula C₂₃H₃₀ClN₃O₃S

Molecular Weight 464.02 g/mol

Source Patent WO2022000443A1 (Compound 220)
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Mechanism of Action and Therapeutic Potential
CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating

regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. The primary

endogenous ligand for CCR8 is the chemokine CCL1. The binding of CCL1 to CCR8 on Tregs

promotes their migration, survival, and immunosuppressive function within the tumor

microenvironment, thereby facilitating tumor growth and immune evasion.

CCR8 Antagonist 2 functions by competitively binding to the CCR8 receptor, thereby blocking

the interaction with its ligand CCL1. This inhibition of CCR8 signaling is expected to disrupt the

recruitment and function of Tregs within the tumor, leading to an enhanced anti-tumor immune

response. Due to its specific expression profile on tumor-associated Tregs, targeting CCR8

with antagonists like CCR8 Antagonist 2 presents a promising therapeutic strategy for various

cancers.

Experimental Data
While specific quantitative data for CCR8 Antagonist 2 from the source patent is not publicly

available in the searched literature, the following table includes representative data for other

small molecule CCR8 antagonists to provide a comparative context for potency.

Compound
Name

Assay Type Target
Potency
(IC₅₀/Kᵢ)

Reference

NS-15
Calcium Release

Assay
Human CCR8 2 nM (IC₅₀) [1]

NS-15

Chemotaxis

Assay (CCL1-

induced)

Human CCR8 16 nM (IC₅₀) [1]

SB-649701
Calcium Release

Assay
Human CCR8 pIC₅₀ = 7.7 [2]

SB-649701
Chemotaxis

Assay (HUT78)
Human CCR8 pIC₅₀ = 6.3 [2]

SB-649701
Chemotaxis

Assay (Th2)
Human CCR8 pIC₅₀ = 7.0 [2]
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Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the

characterization of CCR8 antagonists.

Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium

concentration induced by a CCR8 agonist.

Protocol:

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human CCR8 are

cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal

bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of

50,000 cells per well and incubated overnight.

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in Hanks' Balanced Salt Solution

(HBSS) for 1 hour at 37°C in the dark.

Compound Addition: The dye solution is removed, and cells are washed with HBSS. Test

compounds (e.g., CCR8 Antagonist 2) at various concentrations are added to the wells and

incubated for 15-30 minutes.

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader.

The baseline fluorescence is recorded, followed by the addition of a CCR8 agonist (e.g.,

human CCL1) at a concentration that elicits a submaximal response (EC₈₀). The change in

fluorescence intensity, corresponding to the intracellular calcium flux, is measured kinetically.

Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage

reduction of the agonist-induced calcium signal. IC₅₀ values are determined by fitting the

concentration-response data to a four-parameter logistic equation.

Chemotaxis Assay
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This assay assesses the ability of an antagonist to block the migration of CCR8-expressing

cells towards a chemoattractant gradient.

Protocol:

Cell Preparation: A human T-cell line endogenously expressing CCR8 (e.g., HUT78) or

primary human Th2 cells are washed and resuspended in serum-free RPMI 1640 medium.

Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous

membrane (typically 5 µm pore size) is used. The lower chamber is filled with medium

containing a CCR8 agonist (e.g., CCL1) as the chemoattractant.

Compound Treatment: The cells are pre-incubated with various concentrations of the CCR8

antagonist or vehicle control for 30 minutes at 37°C.

Cell Migration: The treated cells are added to the upper chamber of the Transwell plate.

Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator with 5%

CO₂ to allow for cell migration.

Quantification of Migration: The number of cells that have migrated to the lower chamber is

quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by

using a fluorescent dye (e.g., Calcein AM) to label the cells and measuring the fluorescence

in the lower chamber.

Data Analysis: The percentage of inhibition of chemotaxis is calculated relative to the

vehicle-treated control. IC₅₀ values are determined from the concentration-response curves.

Signaling Pathway and Experimental Workflow
Diagrams
CCR8 Signaling Pathway
The following diagram illustrates the canonical G protein-coupled signaling pathway initiated by

the binding of CCL1 to CCR8, leading to cellular responses such as chemotaxis and cell

survival.
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Caption: CCR8 signaling pathway upon CCL1 binding and its inhibition by CCR8 Antagonist 2.

Experimental Workflow for CCR8 Antagonist
Characterization
The logical flow for identifying and characterizing a novel CCR8 antagonist is depicted below.
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Caption: Workflow for the discovery and preclinical evaluation of a CCR8 antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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